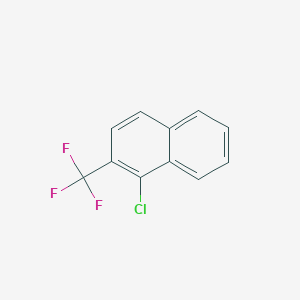

![molecular formula C9H5F3N2O2 B11876100 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) . This one-pot, three-component reaction provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Reaktionstypen

5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Der Imidazo[1,2-a]pyridin-Kern kann unter geeigneten Bedingungen Oxidations- und Reduktionsreaktionen durchlaufen.

Decarboxylierende Arylierung: Diese Verbindung kann einer ligandenfreien Palladium-katalysierten decarboxylierenden Arylierung mit verschiedenen Aryl- und Heteroarylbromiden unterzogen werden.

Häufige Reagenzien und Bedingungen

Kaliumperoxodisulfat (K₂S₂O₈): Als Oxidationsmittel bei der Synthese verwendet.

Iod (I₂): Wirkt als Katalysator bei der Cyclisierungsreaktion.

Palladiumkatalysatoren: Werden bei decarboxylierenden Arylierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die decarboxylierende Arylierung typischerweise arylierte Imidazo[1,2-a]pyridin-Derivate.

Wissenschaftliche Forschungsanwendungen

5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Gerüst für die Entwicklung von Medikamenten, die verschiedene Krankheiten, einschließlich Tuberkulose, bekämpfen.

Organische Synthese: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Pharmazeutische Forschung: Untersucht wegen seines Potenzials als Antituberkulosemittel und anderer therapeutischer Anwendungen.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Im Kontext der Antituberkuloseaktivität kann es beispielsweise Enzyme hemmen, die für das Überleben von Mycobacterium tuberculosis essentiell sind . Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und der Struktur der verwendeten Derivate variieren.

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of anti-tuberculosis activity, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used.

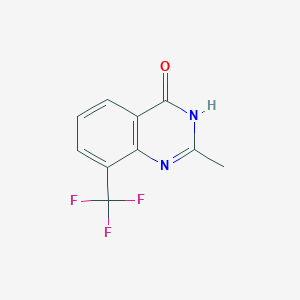

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,7-Dimethylimidazo[1,2-a]pyridin-3-carboxamide: Diese Verbindungen zeigen ebenfalls eine signifikante Antituberkuloseaktivität.

Imidazo[1,5-a]pyridin-Derivate: Diese Verbindungen werden in verschiedenen Anwendungen eingesetzt, darunter optoelektronische Geräte und Pharmazeutika.

Einzigartigkeit

5-(Trifluormethyl)imidazo[1,2-a]pyridin-3-carbonsäure ist einzigartig durch das Vorhandensein der Trifluormethylgruppe, die die biologische Aktivität und Stabilität der Verbindung verbessern kann. Dies macht sie zu einem wertvollen Gerüst in der Medikamentenforschung und -entwicklung.

Eigenschaften

Molekularformel |

C9H5F3N2O2 |

|---|---|

Molekulargewicht |

230.14 g/mol |

IUPAC-Name |

5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7-13-4-5(8(15)16)14(6)7/h1-4H,(H,15,16) |

InChI-Schlüssel |

BZRWDCWXKXBWBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)

![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)

![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)